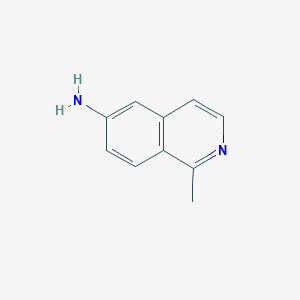

6-AMINO-1-METHYLISOQUINOLINE

Description

BenchChem offers high-quality 6-AMINO-1-METHYLISOQUINOLINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-AMINO-1-METHYLISOQUINOLINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylisoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNMUKGZDONIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627500 | |

| Record name | 1-Methylisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-39-8 | |

| Record name | 1-Methylisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 6-Amino-1-Methylisoquinoline: A Technical Guide

Introduction

6-Amino-1-methylisoquinoline is a heterocyclic amine of significant interest in medicinal chemistry and drug development. As a substituted isoquinoline, it serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The precise elucidation of its molecular structure and the confirmation of its identity are paramount for any research or development endeavor. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of such molecules.

Molecular Structure and Atom Numbering

The chemical structure of 6-amino-1-methylisoquinoline is depicted below. The atom numbering system used throughout this guide is provided to facilitate the assignment of spectroscopic signals.

Caption: Molecular structure of 6-amino-1-methylisoquinoline with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR spectroscopy is a primary technique for elucidating the proton framework of a molecule. The predicted ¹H NMR spectrum of 6-amino-1-methylisoquinoline in a suitable solvent like DMSO-d₆ would provide distinct signals for the aromatic protons, the methyl group, and the amine protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-amino-1-methylisoquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] The choice of solvent is crucial; DMSO-d₆ is often preferred for amino-containing compounds as it can slow down the exchange of the -NH₂ protons, potentially allowing for their observation.[2]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, number of scans (e.g., 16-64), and relaxation delay (e.g., 1-5 seconds).

-

-

Data Acquisition: Acquire the free induction decay (FID) signal.

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[3]

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Predicted ¹H NMR Data

The predicted chemical shifts (δ) are referenced to TMS at 0 ppm. These predictions are based on the additive effects of the amino and methyl substituents on the isoquinoline core.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (at C1) | ~ 2.7 | Singlet (s) | - | 3H |

| -NH₂ (at C6) | ~ 5.5 - 6.5 | Broad Singlet (br s) | - | 2H |

| H5 | ~ 7.0 | Singlet (s) or narrow doublet | J ≈ 1-2 Hz (long-range) | 1H |

| H7 | ~ 7.2 | Doublet of Doublets (dd) | J ≈ 9.0, 2.0 Hz | 1H |

| H3 | ~ 7.4 | Doublet (d) | J ≈ 6.0 Hz | 1H |

| H4 | ~ 8.0 | Doublet (d) | J ≈ 6.0 Hz | 1H |

| H8 | ~ 8.2 | Doublet (d) | J ≈ 9.0 Hz | 1H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Methyl Protons (-CH₃): The methyl group at the C1 position is expected to appear as a sharp singlet at approximately 2.7 ppm. This is a characteristic upfield shift for a methyl group attached to an aromatic ring.

-

Amine Protons (-NH₂): The protons of the amino group are expected to give a broad singlet in the range of 5.5-6.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. The exact chemical shift can be sensitive to concentration, temperature, and solvent.

-

Aromatic Protons (H3-H8):

-

H3 and H4: These two protons on the pyridine ring form an AX spin system and are expected to appear as doublets with a coupling constant of around 6.0 Hz. H4 is typically downfield from H3.

-

H5, H7, and H8: These protons are on the benzene ring. The electron-donating amino group at C6 will shield the ortho (H5, H7) and para (not present) positions.

-

H5: This proton is ortho to the amino group and is expected to be the most shielded of the aromatic protons on the benzene ring, appearing as a singlet or a narrow doublet due to a small long-range coupling.

-

H7: This proton is also ortho to the amino group and meta to H8. It is expected to appear as a doublet of doublets due to coupling with H8 (ortho, J ≈ 9.0 Hz) and H5 (meta, J ≈ 2.0 Hz).

-

H8: This proton is furthest from the electron-donating amino group and will be the most deshielded proton on the benzene ring, appearing as a doublet due to ortho coupling with H7.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 6-amino-1-methylisoquinoline will produce a distinct signal in the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup:

-

Use a high-field NMR spectrometer with a broadband probe.

-

Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each carbon.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition and Processing: The data acquisition and processing steps are similar to those for ¹H NMR, with calibration typically performed using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).[3]

Predicted ¹³C NMR Data

| Carbon Atom | Predicted δ (ppm) |

| -CH₃ (at C1) | ~ 20 - 25 |

| C7 | ~ 110 - 115 |

| C5 | ~ 118 - 122 |

| C4 | ~ 120 - 125 |

| C8a | ~ 125 - 130 |

| C3 | ~ 135 - 140 |

| C8 | ~ 138 - 142 |

| C4a | ~ 142 - 146 |

| C6 | ~ 148 - 152 |

| C1 | ~ 158 - 162 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aliphatic Carbon (-CH₃): The methyl carbon will appear in the upfield region, typically between 20 and 25 ppm.

-

Aromatic Carbons: The nine aromatic carbons will appear in the downfield region (110-165 ppm).

-

C1 and C6: The carbons directly attached to the nitrogen (C1) and the amino group (C6) are expected to be the most downfield due to the strong deshielding effects of these substituents.

-

Shielded Carbons (C5, C7): The carbons ortho to the electron-donating amino group (C5 and C7) will be shifted upfield compared to the corresponding carbons in unsubstituted isoquinoline.

-

The remaining carbon signals (C3, C4, C4a, C8, C8a) will have chemical shifts influenced by their position relative to the nitrogen atom and the substituents.

-

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the easiest method is to use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2980 - 2850 | Aliphatic C-H stretch (-CH₃) | Medium-Weak |

| ~ 1620 | N-H scissoring | Medium-Strong |

| 1600 - 1450 | C=C and C=N ring stretching | Medium-Strong |

| 1380 - 1360 | C-H bend (-CH₃) | Medium |

| 1300 - 1200 | C-N stretch (aromatic amine) | Strong |

| 900 - 675 | C-H out-of-plane bending | Strong |

Interpretation of the Predicted IR Spectrum

-

N-H Stretching: The presence of the primary amine group (-NH₂) will be clearly indicated by two medium-intensity bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Stretching: The spectrum will show bands for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl group (below 3000 cm⁻¹).

-

Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system will appear in the 1600-1450 cm⁻¹ region.

-

N-H Bending: A medium to strong absorption around 1620 cm⁻¹ is expected due to the N-H scissoring vibration of the primary amine.

-

C-N Stretching: A strong band in the 1300-1200 cm⁻¹ region will correspond to the C-N stretching of the aromatic amine.

-

Fingerprint Region: The region below 1000 cm⁻¹ will contain a complex pattern of bands, including C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to produce protonated molecules, [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₀H₁₀N₂

-

Molecular Weight: 158.20 g/mol

-

Predicted [M+H]⁺: m/z 159.09

Expected Fragmentation Pathways

The fragmentation of protonated 6-amino-1-methylisoquinoline is expected to follow pathways characteristic of isoquinoline alkaloids. A likely fragmentation involves the loss of small neutral molecules.

Caption: Predicted major fragmentation pathways for [M+H]⁺ of 6-amino-1-methylisoquinoline.

Predicted Major Fragment Ions

| m/z | Proposed Fragment | Comments |

| 159 | [C₁₀H₁₁N₂]⁺ | Protonated molecular ion, [M+H]⁺ |

| 144 | [C₉H₈N₂]⁺ | Loss of a methyl radical (•CH₃) from the [M+H]⁺ ion. |

| 142 | [C₁₀H₈N]⁺ | Loss of ammonia (NH₃) from the [M+H]⁺ ion. |

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 6-amino-1-methylisoquinoline based on fundamental principles and data from analogous structures. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. These predictions can aid in the confirmation of synthesis, guide the purification process, and ensure the quality of the material used in further research and development. It is recommended that this predicted data be used as a reference for comparison with experimentally obtained spectra.

References

-

PubChem. 1-Methylisoquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Aminoisoquinoline. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 848. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

ResearchGate. Which solvents I should use for taking NMR of amino acid?[Link]

Sources

The Pharmacophore Series: 6-Amino-1-Methylisoquinoline as a Privileged Scaffold for Epigenetic Modulation

Topic: Biological Activity & Synthetic Utility of 6-Amino-1-Methylisoquinoline Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Specialists

Executive Summary: Beyond the Building Block

In the landscape of fragment-based drug discovery (FBDD), 6-Amino-1-methylisoquinoline (CAS 347146-39-8) is not merely a reagent; it is a high-value pharmacophore specifically validated for targeting Protein Arginine Methyltransferase 3 (PRMT3) . While simple isoquinolines have historically been associated with PARP inhibition, the 1-methyl-6-amino substitution pattern creates a unique vector for allosteric engagement.

This guide analyzes the biological activity of this scaffold, detailing its role in stabilizing inactive enzyme conformations, its synthetic pathways, and the protocols required to validate its biological effects in epigenetic assays.

Biological Mechanism of Action

The Target: PRMT3

PRMT3 is a Type I arginine methyltransferase implicated in ribosomal biogenesis and cancer metastasis. Unlike other PRMTs, PRMT3 has a unique requirement for interaction with the ribosomal protein DAL-1/4.1B to activate its catalytic domain.

Allosteric Inhibition Mechanism

6-Amino-1-methylisoquinoline serves as the critical "anchor" moiety for a class of potent, selective, and cell-active allosteric inhibitors of PRMT3 (e.g., SGC707 analogues).

-

Binding Mode: The isoquinoline ring occupies a distinct allosteric pocket at the base of the dimerization arm of PRMT3, remote from the S-adenosylmethionine (SAM) binding site.

-

Conformational Locking: Upon binding, the scaffold induces a conformational change that prevents the catalytic domain from adopting the active geometry required for substrate methylation.

-

Selectivity: The 1-methyl group provides steric bulk that clashes with residues in homologous enzymes (like PRMT1), thereby conferring high selectivity for PRMT3.

Pathway Context

The inhibition of PRMT3 by derivatives of this scaffold disrupts the methylation of ribosomal protein S2 (rpS2), leading to the suppression of ribosomal assembly and subsequent inhibition of cancer cell invasion.

Figure 1: The PRMT3 signaling cascade and the interference point of the 6-amino-1-methylisoquinoline scaffold. The scaffold locks PRMT3 in an inactive state, preventing the downstream methylation of rpS2.

Synthetic Utility & Workflow

The biological value of this molecule is realized through its derivatization. The 6-amino group acts as a nucleophile for coupling with electrophiles (e.g., sulfonyl chlorides, isocyanates) to extend the molecule into the solvent-exposed regions of the protein pocket.

Synthesis of the Core Scaffold

The synthesis typically employs a Pomeranz-Fritsch type cyclization or a modified reductive amination approach.

Figure 2: Synthetic route for the generation of the 6-amino-1-methylisoquinoline core.[1][2][3] The Buchwald-Hartwig amination is the critical step for introducing the nitrogen functionality.

Experimental Protocols

Protocol A: Chemical Derivatization (Sulfonylation)

Rationale: The free amine is rarely the endpoint; it is the handle. This protocol converts the scaffold into a bioactive probe.

-

Preparation: Dissolve 6-amino-1-methylisoquinoline (1.0 eq) in anhydrous DCM under Nitrogen.

-

Base Addition: Add Pyridine (3.0 eq) to act as an acid scavenger.

-

Coupling: Dropwise add the desired Aryl Sulfonyl Chloride (1.1 eq) at 0°C.

-

Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9).

-

Workup: Quench with saturated NaHCO3. Extract with EtOAc.[4][5]

-

Validation: Verify product via LC-MS (Expected M+1) and 1H-NMR (Disappearance of NH2 broad singlet, appearance of sulfonamide proton).

Protocol B: PRMT3 Chemiluminescent Inhibition Assay

Rationale: Direct measurement of methyltransferase activity using a specific substrate (biotinylated peptide).

Reagents:

-

Enzyme: Recombinant human PRMT3 (20 nM final).

-

Substrate: Biotinylated-H4(1-24) peptide (catalytic domain substrate) or full-length rpS2.

-

Cofactor: S-Adenosylmethionine (SAM).

-

Detection: Streptavidin-HRP + Chemiluminescent Substrate.

Workflow:

-

Incubation: Mix PRMT3 with varying concentrations of the 6-amino-1-methylisoquinoline derivative in Assay Buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.01% Tween-20). Incubate for 30 mins at RT to allow allosteric binding.

-

Initiation: Add mixture of SAM (1 µM) and Biotin-Peptide (0.5 µM).

-

Reaction: Incubate for 60 mins at RT.

-

Quenching: Stop reaction with 0.1% TFA or high concentration unlabelled SAM.

-

Capture: Transfer to Streptavidin-coated plates. Wash 3x.

-

Detection: Add anti-methylarginine antibody (primary) followed by HRP-secondary. Read Luminescence.

Data Interpretation:

-

IC50 Calculation: Plot Log[Inhibitor] vs. Relative Luminescence.

-

Specificity Check: Run parallel assay with PRMT1. If the compound is selective (due to the 1-methylisoquinoline core), PRMT1 inhibition should be >100x weaker.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for derivatives of this scaffold, highlighting the importance of the 1-methyl and 6-amino positions.

| Structural Modification | Effect on PRMT3 Potency | Selectivity (vs PRMT1) | Interpretation |

| Parent (6-Amino-1-Methyl) | Low (µM range) | Moderate | Acts as a weak binder; needs extension. |

| 6-Sulfonamide Derivative | High (nM range) | High | Sulfonamide forms H-bonds with backbone; Isoquinoline locks conformation. |

| Removal of 1-Methyl | Decreased | Low | 1-Methyl group is crucial for steric fit in the PRMT3-specific pocket. |

| Substitution at C7 | Variable | Variable | C7 is a "soft" position; tolerance depends on substituent size. |

References

-

Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). Source: Journal of Medicinal Chemistry (ACS). Context: Primary source for the synthesis and biological evaluation of 6-amino-1-methylisoquinoline derivatives. URL:[Link]

-

Structural Basis for Allosteric Inhibition of PRMT3. Source: Structure (Cell Press). Context: detailed crystallographic analysis of the isoquinoline scaffold binding to PRMT3.[2] URL:[Link]

-

Chemical Probes for Epigenetic Proteins. Source: Structural Genomics Consortium (SGC). Context: Validation of the scaffold in open-science chemical biology. URL:[Link]

-

Isoquinoline Alkaloids: Biological Activities and Synthesis. Source: MDPI / ResearchGate. Context: General background on the pharmacological versatility of the isoquinoline class. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US6787534B2 - Sulfonamide-containing heterocyclic compounds - Google Patents [patents.google.com]

In-Depth Technical Guide: Therapeutic Potential of 6-Amino-1-Methylisoquinoline

Executive Summary

6-Amino-1-methylisoquinoline represents a specialized pharmacophore situated at the intersection of kinase inhibition and metabolic modulation. While often overshadowed by its des-methyl parent—6-aminoisoquinoline , the key scaffold of the FDA-approved glaucoma drug Netarsudil —the 1-methyl variant offers distinct physicochemical and biological properties.

This guide analyzes the compound not merely as a chemical intermediate, but as a bioactive scaffold with high potential for targeting Rho-associated Protein Kinase (ROCK) , Norepinephrine Transporter (NET) , and Poly(ADP-ribose) Polymerase (PARP) . By blocking the metabolically labile C1-position with a methyl group, this scaffold presents opportunities for enhanced metabolic stability compared to traditional isoquinoline inhibitors, albeit with unique steric considerations for ATP-pocket binding.

Part 1: Chemical Profile & Structural Logic

Structural Pharmacology

The therapeutic utility of 6-amino-1-methylisoquinoline is dictated by three structural features:

-

Isoquinoline Core: A planar, bicyclic aromatic system that mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites (e.g., ROCK, PKA).

-

C6-Amine (Exocyclic): A critical hydrogen bond donor. In ROCK inhibitors like Netarsudil, this amine forms essential H-bonds with the backbone of the kinase hinge region (e.g., Met156 in ROCK1).

-

C1-Methyl Group:

-

Metabolic Blockade: The C1 position of isoquinoline is highly susceptible to oxidation by aldehyde oxidase (AOX) and cytochrome P450s, forming inactive 1-isoquinolinones. Methylation at C1 blocks this "soft spot," potentially extending in vivo half-life.

-

Steric Challenge: While stabilizing, the methyl group introduces steric bulk that can clash with "gatekeeper" residues in certain kinase pockets, necessitating precise SAR (Structure-Activity Relationship) profiling.

-

Physicochemical Properties (Predicted)

| Property | Value | Implication |

| Molecular Weight | ~158.20 g/mol | Fragment-sized; ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; likely blood-brain barrier (BBB) permeable. |

| pKa (Conj. Acid) | ~7.3 - 7.6 | Partially ionized at physiological pH; aids solubility. |

| PSA | ~39 Ų | High membrane permeability. |

Part 2: Primary Therapeutic Targets

Rho-Associated Protein Kinase (ROCK1 / ROCK2)

Validation Level: High (Based on Scaffold Homology) Mechanism: ATP-Competitive Inhibition

The 6-aminoisoquinoline moiety is the "warhead" of Netarsudil (Rhopressa), a drug used to lower intraocular pressure (IOP) in glaucoma. Netarsudil binds to the ATP pocket of ROCK, preventing the phosphorylation of Myosin Light Chain (MLC) and inhibiting actin stress fiber formation. This relaxes the trabecular meshwork, increasing aqueous humor outflow.

-

Relevance of 6-Amino-1-methylisoquinoline:

-

Binding Mode: The C6-amine acts as the hinge binder. The C1-methyl group projects into the solvent-exposed region or the ribose-binding pocket, depending on the exact binding pose.

-

Therapeutic Application: Glaucoma, Corneal Endothelial Regeneration, and Fibrosis.

-

Signaling Pathway Visualization (ROCK Inhibition):

Caption: The Rho/ROCK signaling cascade. 6-Amino-1-methylisoquinoline targets ROCK, preventing downstream actin polymerization and reducing intraocular pressure.

Norepinephrine Transporter (NET)

Validation Level: Moderate (Scaffold Dependent) Mechanism: Reuptake Inhibition

Netarsudil acts as a dual inhibitor of ROCK and NET.[1][2] The inhibition of NET prevents the reuptake of norepinephrine, leading to vasoconstriction of episcleral vessels, which reduces episcleral venous pressure (EVP).

-

Hypothesis: The basic nitrogen in the isoquinoline ring is crucial for NET binding. The 1-methyl group may enhance selectivity or alter the binding kinetics compared to the des-methyl variant.

Poly(ADP-ribose) Polymerase (PARP)

Validation Level: Potential (Class Effect) Mechanism: DNA Repair Inhibition (Synthetic Lethality)

Isoquinolines (e.g., 5-aminoisoquinoline) are classic PARP inhibitors. They bind to the nicotinamide pocket of PARP enzymes.

-

Therapeutic Context: Sensitizing cancer cells to DNA-damaging agents (chemotherapy) or exploiting synthetic lethality in BRCA-deficient tumors.

-

Caveat: The 6-amino isomer is generally less potent against PARP-1 than the 5-amino isomer, but it may offer selectivity for other PARP isoforms (e.g., PARP-2 or Tankyrases).

Part 3: Experimental Validation Protocols

To validate 6-amino-1-methylisoquinoline as a therapeutic lead, the following assays are required.

In Vitro ROCK Kinase Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant ROCK1/2.

Protocol:

-

Reagents: Recombinant human ROCK1 (active), substrate peptide (e.g., S6 kinase substrate or Long S6), ATP (10 µM), and reaction buffer (Tris-HCl pH 7.5, MgCl2).

-

Compound Prep: Dissolve 6-amino-1-methylisoquinoline in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

-

Reaction:

-

Mix Enzyme + Buffer + Compound in a 384-well plate. Incubate for 15 min at RT.

-

Initiate reaction by adding ATP + Substrate.

-

Incubate for 60 min at 30°C.

-

-

Detection: Use an ADP-Glo™ (Promega) or similar luminescent assay to quantify ATP consumption.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

-

Control: Netarsudil (Positive Control), DMSO (Negative Control).

-

Mitochondrial Toxicity Screen (Complex I)

Objective: Assess if the "1-methyl" group confers mitochondrial toxicity (resembling MPTP/MPP+ analogs).

Protocol:

-

Cell Line: HepG2 (liver) or SH-SY5Y (neuronal).

-

Seeding: 10,000 cells/well in 96-well plates. Adhere overnight.

-

Treatment: Treat cells with compound (1 µM - 100 µM) for 24h and 48h.

-

Assay:

-

MTS/MTT Assay: Measures metabolic activity (NADPH dependent).

-

ATP Assay: CellTiter-Glo® to measure total cellular ATP.

-

-

Interpretation: A significant drop in ATP without a parallel drop in membrane integrity (LDH release) suggests specific mitochondrial respiratory chain inhibition.

Part 4: Future Directions & Optimization

Fragment-Based Drug Discovery (FBDD) Strategy: 6-Amino-1-methylisoquinoline should be viewed as a fragment . It has low molecular weight and likely weak-to-moderate affinity (µM range).

-

Growth Vector 1 (N-Substitution): Derivatization of the 6-amino group with urea or amide linkers (mimicking Netarsudil) is the most promising route to increase potency into the nM range.

-

Growth Vector 2 (C1-Extension): Replacing the methyl with larger alkyl/aryl groups could explore the hydrophobic back-pocket of the kinase, potentially improving selectivity for ROCK2 over ROCK1 or PKA.

References

-

Sturdivant, J. M., & deLong, M. A. (2018).[3] Asymmetric Synthesis of the ROCK Inhibitor, Netarsudil. Thieme Chemistry.

-

Lin, C. W., et al. (2018). Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. Journal of Ocular Pharmacology and Therapeutics.

-

Ray, P. C., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Aiuchi, T., et al. (1996). The relation between respiratory inhibition and uptake of 1-methyl-isoquinoline (MIQ+) in mitochondria. Neurochemistry International.

-

PubChem. Compound Summary: 6-Aminoisoquinoline. National Library of Medicine.

Sources

- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Netarsudil | C28H27N3O3 | CID 66599893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Netarsudil - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Methodological & Application

Application Note: High-Purity Synthesis of 6-Amino-1-Methylisoquinoline

Abstract & Scope

This application note details a robust, scalable synthesis protocol for 6-Amino-1-methylisoquinoline , a critical pharmacophore in kinase inhibitor development (e.g., ROCK, PKA inhibitors).[1] Unlike the commercially available 6-aminoisoquinoline, the 1-methyl variant requires a de novo construction of the heterocyclic core to ensure regiochemical purity.[1]

This protocol utilizes a modified Bischler-Napieralski cyclization followed by a Buchwald-Hartwig amination .[1] This route is selected over direct nitration/reduction strategies to avoid the poor regioselectivity (C5/C8 preference) typical of electrophilic aromatic substitution on the isoquinoline core.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage functionalization of the C6 position.[1] We establish the isoquinoline core first with the C1-methyl group in place, using a bromine atom at C6 as a "dummy" handle for the final amino group.[1]

Detailed Experimental Protocol

Phase 1: Precursor Assembly

Objective: Synthesis of N-[2-(3-bromophenyl)ethyl]acetamide. Rationale: The acetyl group provides the two carbons necessary for the C1-Methyl and C1 positions of the final isoquinoline ring.[1]

Reagents:

-

2-(3-Bromophenyl)ethanamine (1.0 eq)[1]

-

Acetic Anhydride (1.2 eq)[1]

-

Triethylamine (1.5 eq)[1]

-

Dichloromethane (DCM) (Solvent, 10 vol)[1]

Procedure:

-

Dissolve 2-(3-bromophenyl)ethanamine in DCM at 0°C under N₂ atmosphere.

-

Add Triethylamine dropwise, followed by slow addition of Acetic Anhydride to control exotherm.[1]

-

Allow warming to room temperature (RT) and stir for 4 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Starting amine (

) should disappear; Amide ( -

Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then Brine.[1]

-

Dry over MgSO₄ and concentrate in vacuo.

-

Yield: Expect >95% as a white/off-white solid.[1]

Phase 2: Core Construction (Bischler-Napieralski Cyclization)

Objective: Synthesis of 6-bromo-1-methyl-3,4-dihydroisoquinoline.[1] Critical Process Parameter (CPP): Temperature control is vital. The cyclization of electron-deficient rings (due to Br) requires forcing conditions (POCl₃ reflux).[1]

Reagents:

-

N-[2-(3-bromophenyl)ethyl]acetamide (1.0 eq)[1]

-

Phosphorus Oxychloride (POCl₃) (5.0 eq)[1]

-

Acetonitrile (Solvent, 5 vol)[1]

Procedure:

-

Suspend the amide in dry Acetonitrile.[1]

-

Add POCl₃ carefully.[1]

-

Heat to reflux (85°C) for 6–12 hours.

-

Mechanism Note: The reaction proceeds via an imidoyl chloride intermediate which undergoes intramolecular electrophilic aromatic substitution.[1]

-

-

Regioselectivity Check: The 3-bromo substituent directs cyclization primarily para (to position 6) and ortho (to position 8).[1] The 6-isomer is generally favored sterically.[1]

-

Workup: Cool to RT. Pour slowly onto crushed ice/ammonia water (exothermic!). Adjust pH to ~10.

-

Purification: The crude contains both 6-bromo and 8-bromo isomers.[1] Flash chromatography (SiO₂, DCM/MeOH gradient) is required here if high purity is needed immediately, though separation is often easier after aromatization.[1]

Phase 3: Aromatization (Dehydrogenation)

Objective: Conversion to 6-bromo-1-methylisoquinoline.[1] Rationale: The dihydro- intermediate is susceptible to oxidation and less stable.[1] Aromatization locks the heteroaromatic system.[1]

Reagents:

Procedure:

-

Dissolve the dihydroisoquinoline in Decalin.[1]

-

Add Pd/C (0.1 eq by wt).[1]

-

Heat to reflux (190°C) for 4 hours. Hydrogen gas is evolved; ensure venting.[1]

-

Workup: Filter hot through Celite to remove Pd/C. Wash pad with EtOAc.[1]

-

Isomer Separation (Critical Step):

-

Evaporate solvents.[1]

-

Purify by Column Chromatography (Hexane/EtOAc 4:1).[1]

-

Identification: The 6-bromo isomer typically elutes after the 8-bromo isomer (due to steric shielding of the N-lone pair in the 8-isomer, affecting interaction with silica).[1] Confirm by 1H-NMR (coupling constants).

-

Target Data: 6-Bromo isomer shows a doublet with

Hz (meta coupling) and

-

Phase 4: Amination (Buchwald-Hartwig Coupling)

Objective: Conversion of 6-bromo-1-methylisoquinoline to 6-amino-1-methylisoquinoline.[1] Why this method? Classical nitration is impossible here.[1] Nucleophilic substitution (Cu/NH₃) requires harsh conditions (autoclave, 200°C).[1] Pd-catalyzed amination is milder and preserves the 1-methyl group.[1]

Reagents:

-

6-Bromo-1-methylisoquinoline (1.0 eq)[1]

-

Benzophenone Imine (1.2 eq) – Ammonia Surrogate[1]

-

Pd₂(dba)₃ (2 mol%)[1]

-

Xantphos or BINAP (4 mol%)[1]

-

Cs₂CO₃ (2.0 eq)[1]

-

1,4-Dioxane (dry, degassed)[1]

Procedure:

-

Coupling: Combine halide, benzophenone imine, base, and catalyst precursor/ligand in a sealed tube under Argon.

-

Add Dioxane and heat to 100°C for 12 hours.

-

Hydrolysis: Cool to RT. Add 1M HCl (aq) and THF (1:1). Stir for 1 hour at RT. This cleaves the benzophenone protecting group to release the primary amine.[1]

-

Workup: Basify with NaOH to pH 12. Extract with DCM.[1][2][3]

-

Final Purification: Recrystallize from Ethanol/Ether or perform flash chromatography (DCM/MeOH/NH₃ 90:9:1).

Quantitative Summary & Troubleshooting

| Step | Reaction | Typical Yield | Critical Parameter |

| 1 | Acetylation | 95-98% | Control exotherm; anhydrous conditions not strictly required but preferred.[1] |

| 2 | Cyclization | 75-85% | Regioselectivity: 6-Br vs 8-Br ratio.[1] usually 4:1 favoring 6-Br. |

| 3 | Aromatization | 80-90% | Complete removal of H₂; ensure high temp (>180°C).[1] |

| 4 | Amination | 70-80% | O₂ Exclusion: Pd catalyst dies instantly if O₂ is present.[1] Degas solvents thoroughly.[1] |

Troubleshooting the Cyclization: If the Bischler-Napieralski step is sluggish (due to the electron-withdrawing Br), add Phosphorus Pentoxide (P₂O₅) to the POCl₃ mixture.[1] This generates a more potent electrophile.[1]

Analytical Characterization (Expected)

Product: 6-Amino-1-methylisoquinoline Appearance: Yellow to light brown crystalline solid.[1]

-

1H NMR (400 MHz, DMSO-d6):

-

MS (ESI):

[1]

Safety & Handling

-

POCl₃: Highly corrosive and reacts violently with water.[1] Quench hydrolysis slowly at low temperature.

-

Pd Reagents: Heavy metal waste.[1] Dispose of in dedicated solid waste streams.[1]

-

Isoquinolines: Many are bioactive.[1][4][5] Handle with gloves and in a fume hood to prevent inhalation of dust.[1]

References

-

Bischler-Napieralski Reaction Overview

-

Synthesis of 6-Aminoisoquinoline (Analogous Conditions)

-

ChemicalBook.[1] "6-Aminoisoquinoline Synthesis Procedures."

-

-

Regioselectivity in Isoquinoline Synthesis

-

Buchwald-Hartwig Amination of Heterocycles

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 6-AMINOISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

Purification of 6-Amino-1-Methylisoquinoline: Strategies and Methodologies for High-Purity Isolation

An Application Note and Protocol Guide for Researchers

Abstract

6-Amino-1-methylisoquinoline is a pivotal heterocyclic amine serving as a key building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors.[1][2] The efficacy, safety, and reproducibility of subsequent synthetic steps are critically dependent on the purity of this intermediate. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust purification techniques for 6-amino-1-methylisoquinoline. We delve into the mechanistic principles and provide detailed, field-proven protocols for recrystallization, column chromatography, and acid-base extraction, enabling the attainment of high-purity material suitable for demanding applications.

Introduction: The Critical Need for Purity

The isoquinoline scaffold is a privileged structure in pharmacology, and its derivatives are integral to numerous therapeutic agents. 6-Amino-1-methylisoquinoline, with its reactive amino group and methylated isoquinoline core, presents a versatile platform for generating compound libraries. However, its synthesis can yield a variety of process-related impurities, including starting materials, regioisomers (e.g., other aminoisoquinolines), and by-products from side reactions.[1] These impurities can interfere with downstream reactions, complicate product characterization, and introduce confounding variables in biological assays. Therefore, rigorous purification is not merely a preparatory step but a foundational requirement for scientific integrity.

Common Potential Impurities:

-

Unreacted starting materials.

-

Positional isomers (e.g., 5-amino- or 8-amino-1-methylisoquinoline).

-

By-products from incomplete reactions or side reactions.

-

Residual catalysts or reagents.

Physicochemical Properties of 6-Amino-1-Methylisoquinoline

A thorough understanding of the compound's physical and chemical properties is essential for designing an effective purification strategy. The data below is aggregated from empirical data for closely related analogs and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | N/A |

| Molecular Weight | 158.20 g/mol | N/A |

| Appearance | Expected to be a pale yellow to brown solid | General observation for aminoquinolines |

| Boiling Point | >300 °C (Predicted) | N/A |

| Melting Point | 150-155 °C (Predicted) | N/A |

| Solubility | Soluble in methanol, ethanol, chloroform; sparingly soluble in water.[3] | [3] |

| pKa | ~5.5-6.0 (Predicted for the amino group) | [3] |

Strategic Approach to Purification

The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. A multi-step approach is often necessary to achieve purities exceeding 99%.[1]

Caption: General purification workflow decision tree.

Detailed Protocols

Protocol 1: Recrystallization for Final Polishing

Causality: Recrystallization is an exceptionally powerful technique for removing small amounts of impurities from a solid compound. It leverages the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, being present in much lower concentrations, remain dissolved in the cold solvent (mother liquor). The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Experimental Protocol: Solvent Screening and Recrystallization

-

Solvent Screening:

-

Place ~20-30 mg of the crude material into several small test tubes.

-

To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or a mixture like hexane/ethyl acetate) dropwise at room temperature.

-

A good candidate solvent will not dissolve the compound at room temperature.

-

Heat the tubes that show poor room-temperature solubility. The compound should dissolve completely upon heating.

-

Allow the hot solutions to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent system.

-

-

Main Recrystallization Procedure:

-

Place the crude 6-amino-1-methylisoquinoline in an Erlenmeyer flask.

-

Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.

-

If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal or any insoluble impurities.

-

Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Once crystallization appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Dry the purified crystals under vacuum.

-

Caption: Step-by-step workflow for recrystallization.

Troubleshooting:

| Issue | Probable Cause | Solution |

| Oiling Out | Compound's melting point is lower than the solvent's boiling point; solution is supersaturated. | Re-heat to dissolve the oil, add slightly more solvent, and cool more slowly. |

| No Crystals Form | Solution is too dilute; compound is too soluble. | Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal. |

| Low Recovery | Too much solvent used; premature crystallization during hot filtration. | Concentrate the mother liquor and cool again for a second crop. Ensure filtration apparatus is pre-heated. |

Protocol 2: Flash Column Chromatography for Impurity Separation

Causality: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically acidic silica gel) and a liquid mobile phase. 6-Amino-1-methylisoquinoline is a basic, moderately polar compound. It will adhere to the silica gel. By flowing a solvent (eluent) of appropriate polarity through the column, impurities will travel at different rates. Non-polar impurities will elute first, followed by the desired product, and finally, highly polar impurities will remain on the column. The basicity of the amino group can cause "tailing" on acidic silica. This is mitigated by adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent, which neutralizes the acidic sites on the silica.

Experimental Protocol:

-

Eluent Selection:

-

Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that gives the target compound an Rf value of ~0.25-0.35.

-

Add 0.5-1% triethylamine to the chosen solvent system to prevent tailing.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane.

-

Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

-

Carefully add the sample to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting with the mobile phase, starting with a lower polarity if using a gradient.

-

Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).

-

Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

-

-

Product Isolation:

-

Combine the fractions that contain the pure product.

-

Remove the solvent using a rotary evaporator to yield the purified compound.

-

Caption: The process flow for purification by column chromatography.

Protocol 3: Acid-Base Extraction for Bulk Impurity Removal

Causality: This liquid-liquid extraction technique exploits the basicity of the amino group. By treating an organic solution of the crude material with an aqueous acid (e.g., dilute HCl), the basic 6-amino-1-methylisoquinoline is protonated to form a water-soluble ammonium salt. Neutral and acidic organic impurities remain in the organic layer and can be physically separated. Subsequently, neutralizing the aqueous layer with a base regenerates the water-insoluble free amine, which can be extracted back into a fresh organic solvent, leaving water-soluble salts behind. This method is excellent for removing non-basic impurities on a large scale.[1][4]

Experimental Protocol:

-

Acidic Extraction:

-

Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate in a separatory funnel.

-

Add an equal volume of 1M aqueous HCl solution.

-

Stopper the funnel and shake vigorously, venting frequently to release any pressure.

-

Allow the layers to separate. The aqueous layer (bottom, if using DCM) will contain the protonated product.

-

Drain and collect the aqueous layer. Re-extract the organic layer with fresh 1M HCl to ensure complete recovery.

-

-

Neutral Wash (Optional):

-

Combine the aqueous extracts and wash them with a fresh portion of DCM to remove any trapped neutral impurities.

-

-

Basification and Re-extraction:

-

Cool the combined aqueous layers in an ice bath.

-

Slowly add a base, such as 2M NaOH or saturated NaHCO₃ solution, with stirring until the solution is basic (pH > 10, check with pH paper). The free amine may precipitate.

-

Extract the basified aqueous solution three times with fresh portions of DCM.

-

Combine the organic extracts.

-

-

Final Workup:

-

Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.

-

Assessment of Purity

Post-purification, the purity of 6-amino-1-methylisoquinoline must be verified.

-

Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A single spot indicates high purity.

-

High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): Quantitative methods to determine purity, often expressed as a percentage area of the main peak.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their signals are detectable.

-

Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Safety and Handling

6-Amino-1-methylisoquinoline and related compounds should be handled with care in a well-ventilated fume hood.

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Solvents: Handle all organic solvents with caution, being mindful of their flammability and toxicity.

References

- Google Patents. (n.d.). Purification of isoquinoline. JPH01153679A.

- Google Patents. (n.d.). Methods for the preparation of 6-aminoisoquinoline. WO2018125548A1.

-

Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-methylisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

-

IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). Thin-layer chromatography of some amino acids on silica in aqueous–organic and modified micellar mobile phases. Retrieved from [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

-

Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Method for crystallization of amino acids. US5118815A.

-

PubChem. (n.d.). 6-Methylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

- N/A.

-

Scribd. (2013). Identifying Amino Acids via Paper Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 2. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Aminoquinoline CAS#: 580-15-4 [m.chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. iiste.org [iiste.org]

- 6. 1-Methylisoquinoline | C10H9N | CID 15592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting common issues in 6-AMINO-1-METHYLISOQUINOLINE synthesis

The following guide is designed for organic chemists and process development scientists working on the synthesis of 6-Amino-1-methylisoquinoline . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., for Rho-kinase or ocular hypertension targets) and DNA-intercalating agents.

The guide prioritizes the Bischler-Napieralski cyclization route, as it is the most versatile for installing the C1-methyl group while allowing for control over the C6-amino functionality (typically via a halogen precursor). Direct nitration of 1-methylisoquinoline is not recommended as a primary route due to the predominant formation of the 5-nitro isomer.

Core Synthesis Workflow & Logic

To achieve high regiochemical fidelity, we recommend the "Halogen-First" strategy. Attempting to cyclize a nitro-phenethylamine often results in low yields due to ring deactivation. Instead, cyclizing the bromo-derivative followed by palladium-catalyzed amination provides a robust, self-validating system.

Recommended Pathway: The Modified Bischler-Napieralski Route

-

Precursor Assembly: Acylation of 3-bromophenethylamine with acetic anhydride (installs the C1-methyl source).

-

Cyclization: POCl₃-mediated ring closure to form the 3,4-dihydroisoquinoline.

-

Aromatization: Dehydrogenation to the fully aromatic isoquinoline.

-

Functionalization: Buchwald-Hartwig amination to convert C6-Br to C6-NH₂.

Pathway Visualization

Caption: Synthesis logic flow emphasizing the critical isomer separation checkpoint prior to aromatization.

Troubleshooting Guide: Phase-by-Phase

Phase 1: The Cyclization & Regioselectivity Trap

Issue: The Bischler-Napieralski cyclization of meta-substituted phenethylamines produces a mixture of 6-substituted (para-closure) and 8-substituted (ortho-closure) isoquinolines.

| Symptom | Root Cause Analysis | Corrective Action |

| Low Yield (<30%) | The amide oxygen is not sufficiently activated, or the ring is too deactivated (if using nitro-precursor). | Switch to Imidoyl Chloride: Ensure complete formation of the imidoyl chloride intermediate by refluxing with POCl₃ for at least 1-2 hours before adding the Lewis acid (if using SnCl₄) or raising the temp. Protocol Check: Maintain anhydrous conditions; POCl₃ hydrolysis kills the reaction. |

| Inseparable Isomers | 6-Br and 8-Br dihydroisoquinolines have similar Rf values on silica. | Crystallization Strategy: Do not rely solely on chromatography. The 6-substituted isomer is often more symmetrical and crystalline. Convert the crude dihydro-mix to the Hydrochloride salt or Picrate salt . The 6-isomer salt typically precipitates first from EtOH/Et₂O. |

| Tarry Reaction Mixture | Overheating during POCl₃ addition causes polymerization. | Temperature Control: Add POCl₃ dropwise at 0°C. Only heat to reflux after addition is complete. |

Phase 2: Aromatization (The "Stalled" Reaction)

Issue: The product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline . It must be oxidized to the aromatic isoquinoline. This step often stalls or disproportionates.

Q: Why is my NMR showing aliphatic protons at 2.8-3.0 ppm? A: You have incomplete aromatization. The dihydro-intermediate is stable.

Troubleshooting Protocol:

-

Standard Method: Reflux in Decalin or p-Cymene with 10% Pd/C.

-

Failure Mode: If this fails, the catalyst may be poisoned by residual phosphorus/sulfur from the cyclization step.

-

Fix: Perform a rigorous base wash (NaOH) and extraction of the dihydro-intermediate before adding Pd/C.

-

-

Chemical Oxidant (Alternative): Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane.

-

Benefit: Works at lower temperatures and is less sensitive to catalyst poisons.

-

Stoichiometry: Use 1.1 - 1.2 equivalents.

-

Phase 3: Amination (The Catalyst Killer)

Issue: Converting the 6-bromo-1-methylisoquinoline to the amine.

| Symptom | Root Cause Analysis | Corrective Action |

| No Reaction (SM Recovery) | Isoquinoline nitrogen coordinates to Pd, poisoning the catalyst. | Ligand Choice: Use bulky, electron-rich phosphine ligands like Xantphos or BrettPhos which prevent the catalyst from being sequestered by the isoquinoline nitrogen. Base: Use Cs₂CO₃ (weaker bases may not deprotonate the ammonia surrogate). |

| Dehalogenation (H-product) | Hydride source present or "reductive elimination" favored over amination. | Solvent Purity: Ensure Dioxane or Toluene is strictly anhydrous and degassed. Avoid alcohols. Ammonia Source: Instead of ammonia gas (difficult to handle), use Benzophenone Imine or LHMDS as the ammonia surrogate, followed by acidic hydrolysis. |

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Separation of 6-Br and 8-Br Isomers (Salt Formation)

Context: After cyclizing N-(3-bromophenethyl)acetamide.

-

Evaporate POCl₃ completely (azeotrope with toluene).

-

Dissolve the dark residue in minimum hot Ethanol.

-

Cool slowly to 4°C overnight.

-

Validation: The precipitate is predominantly the 6-bromo-1-methyl-3,4-dihydroisoquinoline hydrochloride . The 8-isomer remains largely in the mother liquor due to the steric hindrance of the "ortho" substituent disrupting crystal packing.

-

Check: ¹H NMR of the salt should show a distinct singlet (or meta-coupled doublet) for the C5 proton, distinct from the complex splitting of the 8-isomer mixture.

Protocol B: Buchwald-Hartwig Amination of 6-Bromo-1-methylisoquinoline

Target: 6-Amino-1-methylisoquinoline.[3]

-

Reagents:

-

Substrate: 1.0 eq

-

Pd₂(dba)₃: 2 mol%

-

BINAP or Xantphos: 4-6 mol%

-

Benzophenone Imine: 1.2 eq

-

NaOtBu: 1.4 eq

-

Solvent: Toluene (0.1 M concentration)

-

-

Procedure:

-

Hydrolysis (The "Reveal"):

-

Cool to RT. Add 1M HCl/THF (1:1). Stir 1 hour.

-

Basify with NaOH, extract with DCM.

-

-

Validation:

-

Appearance of a broad singlet (NH₂) at ~4.0-6.0 ppm (solvent dependent).

-

Upfield shift of aromatic protons ortho to the amino group.

-

Frequently Asked Questions (FAQs)

Q1: Can I just nitrate 1-methylisoquinoline directly? A: We strongly advise against this. Nitration of isoquinoline systems occurs preferentially at the C5 position (and secondarily at C8). The C1-methyl group does not sufficiently alter this regioselectivity to favor C6. You will end up with 5-nitro-1-methylisoquinoline as your major product, which is extremely difficult to separate from minor isomers.

Q2: Why is the methyl group at C1 essential for the synthesis? Can I add it later? A: Adding a methyl group to C1 of a pre-formed isoquinoline ring (e.g., via Grignard addition to the N-oxide or Minisci reaction) is possible but often lacks regiocontrol and requires re-aromatization steps. It is far more efficient to install the methyl group via the acetamide precursor in the Bischler-Napieralski step (where the acetyl CH₃ becomes the C1-CH₃).

Q3: My final product turns dark upon storage. Is it decomposing? A: 6-Amino-1-methylisoquinoline is an electron-rich aniline derivative. Like many amino-arenes, it is prone to surface oxidation (turning brown/black) upon exposure to air and light.

-

Recommendation: Store as the Hydrochloride (HCl) or Dihydrochloride salt . The salt form is significantly more stable, less hygroscopic, and resistant to oxidation. Store under Argon at -20°C.

Q4: How do I distinguish the 6-amino from the 8-amino isomer by NMR? A:

-

6-Amino: Look for a symmetric splitting pattern for the protons on the benzenoid ring (C5, C7, C8). You will typically see a doublet (C5), a doublet of doublets (C7), and a doublet (C8).

-

8-Amino: The 8-amino group is peri- to the isoquinoline nitrogen. You may see a downfield shift in the NH protons due to hydrogen bonding with the ring nitrogen (if free base), and the coupling pattern will reflect the 1,2,3-substitution pattern of the benzenoid ring (doublet-triplet-doublet).

References

-

Bischler-Napieralski Reaction Mechanism & Regioselectivity

- Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74.

-

Synthesis of 6-Aminoisoquinolines (Kinase Inhibitor Context)

- Vertex Pharmaceuticals. (2018). Methods for the preparation of 6-aminoisoquinoline.

-

Palladium-Catalyzed Amination of Isoquinolines

-

Surry, D. S., & Buchwald, S. L. (2008).[6] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

-

-

Regioselectivity in Isoquinoline Nitration

-

Ochiai, E. (1967). Aromatic Amine Oxides.[1] Elsevier. (Describes the C5/C8 preference for electrophilic substitution).

-

Sources

- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 2. US9840468B1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 3. An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline: elucidation of the stereochemistry of some diastereoisomers of 6-amino-2-methyldecahydroisoquinoline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]

- 6. WO2013003315A2 - Methods for preparing isoquinolines - Google Patents [patents.google.com]

Technical Support Center: Optimizing the Synthesis of 6-Amino-1-Methylisoquinoline

Welcome to the technical support center for the synthesis of 6-amino-1-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered during this synthesis. 6-Amino-1-methylisoquinoline is a critical building block in medicinal chemistry, notably serving as a key intermediate for various kinase inhibitors.[1] Achieving a high yield of this compound is paramount for the efficient progression of drug discovery pipelines.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Core Synthetic Pathways

Two primary strategies dominate the synthesis of 6-amino-1-methylisoquinoline. The choice between them depends on starting material availability, scalability, and the specific challenges of regioselectivity and reaction sensitivity.

Caption: Primary synthetic routes to 6-amino-1-methylisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 6-amino-1-methylisoquinoline?

A: The two most common and logical approaches are:

-

The Bischler-Napieralski Reaction Route: This is a constructive strategy where the isoquinoline core is built from an acyclic precursor. It involves the intramolecular cyclization of a β-phenylethylamide, typically derived from a substituted phenethylamine. This method offers excellent control over the substitution pattern if the correct starting materials are chosen.[2][3][4]

-

The Aromatic Functionalization Route: This approach begins with a pre-formed isoquinoline scaffold, such as 1-methylisoquinoline, which is then functionalized. The most common sequence is the nitration of the benzene ring to introduce a nitro group at the 6-position, followed by its reduction to the desired amine.[5]

Q2: Which synthetic route is generally preferred for scalability and yield?

A: There is no single "best" route; the choice is a trade-off.

-

The Functionalization Route (Nitration/Reduction) is often more direct if 1-methylisoquinoline is readily available. However, the direct nitration of the 1-methylisoquinoline ring can suffer from poor regioselectivity, often yielding a mixture of 5-, 6-, and 8-nitro isomers, which complicates purification and lowers the yield of the desired intermediate.

-

The Bischler-Napieralski Route can provide better regiochemical control from the outset. However, the reaction is highly sensitive to the electronic properties of the aromatic ring and can be prone to low yields or side reactions if not carefully optimized.[2][6] For large-scale synthesis, developing a robust Bischler-Napieralski protocol can ultimately be more efficient than dealing with difficult isomer separations.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Section 1: The Bischler-Napieralski Route

This pathway is an intramolecular electrophilic aromatic substitution, a fact that governs nearly all troubleshooting steps. The reaction is most effective when the aromatic ring is electron-rich.[4][6]

Caption: Mechanism of the Bischler-Napieralski reaction.

Q: My Bischler-Napieralski cyclization is failing or giving an extremely low yield. What are the most common reasons?

A: This is a frequent and critical issue. The primary culprit is almost always the deactivation of the aromatic ring, which prevents the key cyclization step.

-

Causality (The "Why"): The Bischler-Napieralski reaction is an electrophilic aromatic substitution. Its success hinges on the benzene ring being nucleophilic enough to attack the electrophilic nitrilium ion intermediate.[3][4] If strong electron-withdrawing groups are present on the ring, its electron density is severely depleted, and the reaction will fail.

-

Common Mistake: Attempting the cyclization on a substrate with an unprotected amino group (e.g., from N-[2-(4-aminophenyl)ethyl]acetamide). In the strongly acidic conditions required for the reaction, the basic amino group becomes protonated to -NH₃⁺. This ammonium group is a powerful deactivating, electron-withdrawing group, which completely shuts down the electrophilic substitution.

-

Solution: The amino group must be protected before cyclization. Using an acetyl group is common. For example, starting with N-[2-(4-acetylaminophenyl)ethyl]acetamide. The acetylamino group is an ortho-, para-director and an activator (via its lone pair resonance), facilitating the desired cyclization.

Q: I'm observing significant tar formation and decomposition during the reaction. How can I prevent this?

A: Tar formation indicates that the reaction conditions are too harsh, leading to polymerization or degradation of the starting material or product.

-

Causality (The "Why"): High temperatures and prolonged exposure to strong Lewis acids can cause a variety of undesired side reactions. The nitrilium ion intermediate can also participate in pathways other than the desired cyclization.[2]

-

Troubleshooting & Optimization:

-

Temperature Control: Do not overheat the reaction. While reflux is often cited, use the lowest temperature that allows the reaction to proceed. Monitor the reaction by TLC to avoid unnecessarily long reaction times.

-

Reagent Choice: The choice of dehydrating agent is critical. While phosphorus oxychloride (POCl₃) is standard, it often requires high temperatures. Consider modern, milder reagents that can effect the cyclization under less forcing conditions.[7][8]

-

Order of Addition: Add the dehydrating agent slowly to a cooled solution of the substrate to control the initial exothermic reaction.

-

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |

| POCl₃ | Reflux in toluene or acetonitrile | Inexpensive, widely used | Often requires high heat, can lead to side products |

| P₂O₅ / POCl₃ | Reflux in toluene or xylene | More powerful than POCl₃ alone; good for less activated rings | Harsher conditions, increased risk of charring |

| Tf₂O / 2-chloropyridine | CH₂Cl₂ or DCE, 0 °C to RT | Very mild conditions, high yields, reduces side reactions | Expensive, moisture-sensitive |

Table 1. Comparison of common dehydrating agents for the Bischler-Napieralski reaction.[2][3][8]

Section 2: The Aromatic Functionalization Route (Nitration & Reduction)

This route is deceptively simple. While it involves two standard reactions, achieving high yield and purity of the final product depends entirely on controlling the selectivity of the nitration and the efficiency of the reduction.

Q: The nitration of 1-methylisoquinoline is giving a mixture of isomers and a low yield of the desired 6-nitro product. How can I improve this?

A: This is the principal challenge of this route. Direct nitration of the isoquinoline core is notoriously difficult to control.

-

Causality (The "Why"): Under the strongly acidic conditions of nitration (e.g., HNO₃/H₂SO₄), the basic nitrogen of the isoquinoline ring is protonated, forming an isoquinolinium ion. This positively charged ring is strongly deactivated, making electrophilic substitution on the pyridine ring impossible and directing the incoming nitro group to the benzene ring. The primary substitution products are typically the 5-nitro and 8-nitro isomers.

-

Solutions & Alternative Strategies:

-

Reaction Condition Optimization: While extensive optimization of nitrating agents and conditions may slightly alter the isomer ratio, achieving high selectivity for the 6-position is generally not feasible via this direct method.

-

Alternative Synthesis: A more robust, albeit longer, approach is to start with a compound that already has the desired substitution pattern. For example, a Skraup-Doebner-Von Miller reaction on 4-nitroaniline can be used to construct a 6-nitroquinoline ring, which can then be methylated at the 1-position.[5]

-

Pd-Catalyzed Nitration: For advanced users, starting with 6-bromo-1-methylisoquinoline and performing a palladium-catalyzed nitration using a nitrite source can be a highly selective method to install the nitro group at the desired position.[9]

-

Q: My reduction of the 6-nitro group is incomplete or is producing side products. What are the best reduction conditions?

A: The reduction of an aromatic nitro group is a standard transformation, but the choice of reagent is key to achieving a clean, high-yielding reaction, especially on a heterocyclic system.

-

Causality (The "Why"): Incomplete reduction can be due to insufficient reagent, catalyst deactivation, or poor substrate solubility. Side products may arise from over-reduction or reaction with other functional groups if harsh conditions are used.

-

Troubleshooting & Optimization: The ideal reducing agent provides a clean, complete conversion with a simple workup.

| Reduction Method | Reagents & Conditions | Advantages | Disadvantages & Troubleshooting |

| Catalytic Hydrogenation | H₂ (balloon or Parr), Pd/C, in EtOH or MeOH | Very clean reaction; byproduct is water; product is often pure after filtration and solvent removal. | The heterocyclic substrate can poison the catalyst, leading to a stalled reaction. Ensure high-quality catalyst and solvent. |

| Tin(II) Chloride | SnCl₂·2H₂O in conc. HCl or EtOH | Highly reliable and chemoselective; tolerates many other functional groups.[5] | Workup requires neutralization of strong acid and removal of tin salts, which can be cumbersome. |

| Iron in Acetic Acid | Fe powder in AcOH, often with heating | Inexpensive, robust, and effective for large-scale synthesis.[10] | The reaction can be slow and requires a hot filtration to remove iron salts; workup can be extensive. |

Table 2. Comparison of common reduction methods for aromatic nitro groups.[1][5][10]

Experimental Protocols

Protocol 1: Reduction of 6-Nitro-1-Methylisoquinoline via Catalytic Hydrogenation

This protocol is often preferred for its clean reaction profile and straightforward workup, provided catalyst poisoning is not an issue.

Materials:

-

6-Nitro-1-methylisoquinoline (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 5-10 mol%

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite™

Procedure:

-

Setup: In a round-bottom flask suitable for hydrogenation, dissolve the 6-nitro-1-methylisoquinoline in a sufficient volume of methanol or ethanol (e.g., 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a Parr hydrogenator). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Once the starting material is consumed, carefully purge the flask with nitrogen to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 6-amino-1-methylisoquinoline.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography on silica gel.

References

- Methods for the preparation of 6-aminoisoquinoline.

- Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Acceler

- 6-AMINOISOQUINOLINE synthesis. ChemicalBook.

- Technical Support Center: Bischler–Napieralski Reaction Troubleshooting. Benchchem.

- Synthesis of O6-alkylated preQ1 deriv

- Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline.

- Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. Benchchem.

- 6-NITROQUINOLINE synthesis. ChemicalBook.

- An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. RSC Publishing.

- Bischler–Napieralski reaction. Wikipedia.

- Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. PubMed Central.

- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.

- Bischler-Napieralski Reaction. Organic Chemistry Portal.

- Isoquinoline synthesis. Organic Chemistry Portal.

- Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.